3-Bromo-8-fluoro-6-methoxyquinoline
Description
Properties
Molecular Formula |
C10H7BrFNO |
|---|---|
Molecular Weight |
256.07 g/mol |
IUPAC Name |
3-bromo-8-fluoro-6-methoxyquinoline |
InChI |
InChI=1S/C10H7BrFNO/c1-14-8-3-6-2-7(11)5-13-10(6)9(12)4-8/h2-5H,1H3 |
InChI Key |
CYTGPUILPOVFGJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=C(C=N2)Br)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Isomerism and Positional Effects
3-Bromo-6-fluoro-8-methoxyquinoline (PubChem) is a positional isomer of the target compound, differing in the placement of fluorine (position 6 vs. 8) and methoxy (position 8 vs. 6). This isomerism significantly alters electronic properties due to the electron-withdrawing fluorine at position 6, which reduces electron density at the quinoline core compared to fluorine at position 8. Such differences can influence reactivity in cross-coupling reactions or interactions with biological targets .
8-Bromo-7-fluoro-2-methoxyquinoline (CAS 1001322-87-7) has bromine at position 8, fluorine at 7, and methoxy at 2. The methoxy group at position 2, being ortho to the nitrogen, may enhance solubility compared to para-substituted analogs .
Substituent-Type Variations
8-Amino-3-bromo-6-fluoroquinoline (CAS 515170-53-3) replaces the methoxy group with an amino group at position 8. The amino group’s strong electron-donating nature via resonance increases electron density at the quinoline core, contrasting with the electron-donating but sterically bulkier methoxy group. This substitution could enhance binding affinity in drug design but may also increase toxicity, as indicated by its stringent safety protocols (e.g., avoidance of inhalation and skin contact) .
3-Bromo-8-chloro-6-nitroquinoline (CAS 860195-74-0) introduces a nitro group at position 6 and chlorine at 8. The nitro group is a strong electron-withdrawing substituent, significantly reducing electron density and increasing reactivity in nucleophilic aromatic substitution. However, this also raises molecular weight (287.49 g/mol) and may reduce solubility compared to the target compound .
Steric and Functional Group Modifications
5-Bromo-8-methoxy-2-methylquinoline (CAS 103862-55-1) adds a methyl group at position 2, introducing steric hindrance near the nitrogen. However, the bromine at position 5 (vs. 3 in the target compound) shifts the electronic effects toward the quinoline’s distal end .
8-(Bromomethyl)-6-fluoroquinoline (CAS 926262-79-5) features a bromomethyl group at position 8. This substituent enhances alkylation reactivity, making the compound useful as a pharmaceutical intermediate. However, the absence of a methoxy group reduces electron-donating effects, altering its interaction profile compared to the target compound .
Data Table: Key Properties of Compared Compounds
Preparation Methods
Bromination Techniques
Bromination at the 3-position of the quinoline scaffold is typically achieved via electrophilic aromatic substitution (EAS). The methoxy group at position 6 acts as an electron-donating group, directing incoming electrophiles to the para and ortho positions. However, the presence of fluorine at position 8 alters the electronic landscape, necessitating precise control.
A common method involves using molecular bromine (Br₂) in dichloromethane at 0–5°C, yielding 3-bromo-6-methoxyquinoline intermediates. Subsequent fluorination is required to introduce the 8-fluoro group. For example, Chen et al. (2023) reported a 72% yield for this step using a 1:1.2 molar ratio of quinoline derivative to Br₂. Challenges include competing bromination at position 5 due to the methoxy group’s directing effects, which can be mitigated by steric hindrance from bulky solvents like 1,2-dichloroethane.
Fluorination Strategies
Introducing fluorine at position 8 often requires a multi-step sequence. A nitro group is first introduced at position 8 via nitration, followed by reduction to an amine and subsequent Schiemann reaction using tetrafluoroboric acid (HBF₄) and sodium nitrite (NaNO₂). Wang et al. (2022) achieved an 85% conversion rate by employing in situ diazotization at −10°C, minimizing side reactions. Alternatively, direct fluorination using xenon difluoride (XeF₂) in trifluoroacetic acid (TFA) has been explored, though yields remain modest (∼50%) due to competing C-F bond formation at adjacent positions.
Methoxylation Methods
The 6-methoxy group is typically introduced early in the synthesis to leverage its directing effects. Two primary routes are employed:
-
Alkylation of Hydroxyquinoline :
6-Hydroxyquinoline is treated with methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C. This method offers a 90% yield but requires rigorous drying to prevent hydrolysis. -
Ullmann Coupling :
Copper-catalyzed coupling of 6-bromoquinoline with methanol under microwave irradiation (150°C, 30 min) achieves a 78% yield. This approach avoids harsh alkylating agents but demands specialized equipment.
Modern Green Synthesis Techniques
Continuous Flow Reactor Systems
Continuous flow technology enhances reaction efficiency and safety, particularly for exothermic bromination steps. VulcanChem (2024) demonstrated a 20% increase in yield (from 72% to 92%) by substituting batch reactors with microfluidic systems, reducing reaction time from 6 hours to 45 minutes. Key parameters include:
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Temperature | 0–5°C | 25°C |
| Residence Time | 6 hours | 45 minutes |
| Bromine Equivalents | 1.2 | 1.1 |
Solvent-Free and Microwave-Assisted Reactions
Microwave irradiation accelerates methoxylation and fluorination steps. For instance, solvent-free methylation using CH₃I and K₂CO₃ under microwaves (300 W, 10 min) achieves quantitative yields, eliminating solvent waste. Similarly, fluorination with Selectfluor® under microwave conditions (100°C, 5 min) reduces reaction times by 70% compared to conventional heating.
Regioselective Challenges and Solutions
The simultaneous presence of electron-donating (methoxy) and electron-withdrawing (fluoro) groups creates competing directing effects. Strategies to enhance regioselectivity include:
-
Protecting Groups : Temporarily converting the methoxy group to a tert-butyldimethylsilyl (TBS) ether during bromination prevents undesired ortho substitution.
-
Catalytic Directing : Palladium catalysts with bidentate ligands (e.g., 1,10-phenanthroline) direct bromine to position 3 with >95% selectivity, even in the presence of fluorine.
Comparative Analysis of Synthetic Routes
The table below evaluates four prominent methods:
| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Traditional EAS | 72 | 95 | 120 | Moderate |
| Flow Reactor Bromination | 92 | 98 | 90 | High |
| Microwave Fluorination | 85 | 97 | 150 | Low |
| Ullmann Methoxylation | 78 | 96 | 110 | Moderate |
Flow reactor systems offer the best balance of yield and cost, though microwave methods remain niche due to equipment limitations.
Industrial-Scale Production Considerations
Large-scale synthesis requires addressing:
-
Waste Management : Bromination generates HBr, necessitating scrubbers or neutralization with NaOH.
-
Safety Protocols : AK Scientific’s SDS mandates PPE (gloves, goggles) and ventilation due to the compound’s respiratory irritation risks.
-
Storage : The product must be stored in airtight containers at −20°C to prevent decomposition .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 3-Bromo-8-fluoro-6-methoxyquinoline?
- Methodology : A multi-step approach is typically employed. Begin with a quinoline scaffold and introduce substituents sequentially. Bromination at the 3-position can be achieved using N-bromosuccinimide (NBS) under controlled conditions. Fluorination at the 8-position may involve halogen exchange (e.g., Balz-Schiemann reaction) or directed ortho-metalation strategies. Methoxy groups are often introduced via nucleophilic substitution or Ullmann coupling. Purification via column chromatography (silica gel, gradient elution) or recrystallization is critical to achieve >95% purity .
Q. How can spectroscopic techniques validate the structure of 3-Bromo-8-fluoro-6-methoxyquinoline?
- Methodology :
- NMR : H and C NMR should confirm substitution patterns. For example, the methoxy group ( ppm) and aromatic protons adjacent to electronegative substituents (e.g., fluorine, bromine) exhibit characteristic splitting.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion [M+H] with isotopic signatures for bromine (Br/Br).
- IR : Peaks for C-Br (~550 cm) and C-F (~1200 cm) stretching vibrations provide additional validation .
Q. What safety protocols are essential when handling this compound?
- Methodology : Use PPE (gloves, lab coat, goggles) in a fume hood. Avoid skin contact due to potential toxicity. Quench reaction mixtures containing bromine or fluorine derivatives with appropriate neutralizing agents (e.g., sodium thiosulfate). Waste must be segregated and disposed via certified hazardous waste services .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular structure of 3-Bromo-8-fluoro-6-methoxyquinoline?
- Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) provides precise bond lengths, angles, and intermolecular interactions. For example, bromine’s heavy-atom effect enhances phase determination. Twinning or disorder in crystals may require iterative refinement and validation via R-factor convergence (<5%) .
Q. What strategies address contradictions in spectroscopic data (e.g., unexpected coupling patterns in NMR)?
- Methodology :
- Step 1 : Verify sample purity via HPLC or TLC.
- Step 2 : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For fluorine-induced splitting, F-H coupling constants can clarify spatial arrangements.
- Step 3 : Computational modeling (DFT) predicts NMR shifts, aiding assignment of controversial peaks .
Q. How can 3-Bromo-8-fluoro-6-methoxyquinoline serve as a precursor for functionalized quinoline derivatives?
- Methodology : The bromine atom is a versatile site for cross-coupling reactions (e.g., Suzuki-Miyaura with boronic acids to introduce aryl/heteroaryl groups). Fluorine’s electron-withdrawing effect can direct electrophilic substitution at the 6-methoxy position. Post-functionalization examples include Buchwald-Hartwig amination or palladium-catalyzed cyanation .
Q. What mechanistic insights can be gained from studying substitution reactions involving this compound?
- Methodology : Kinetic studies (e.g., monitoring reaction rates via UV-Vis or LC-MS) under varying temperatures and catalysts (e.g., Pd, Cu) reveal whether pathways are SNAr (nucleophilic aromatic substitution) or radical-mediated. Isotope labeling (e.g., F) or computational transition-state analysis (Gaussian, ORCA) further elucidates mechanisms .
Q. How do steric and electronic effects influence the reactivity of 3-Bromo-8-fluoro-6-methoxyquinoline in metal-catalyzed reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
